molecular formula C18H14ClF2N3OS B2566243 2-[4-(2-chlorobenzoyl)piperazin-1-yl]-4,6-difluoro-1,3-benzothiazole CAS No. 897481-93-5

2-[4-(2-chlorobenzoyl)piperazin-1-yl]-4,6-difluoro-1,3-benzothiazole

Cat. No.: B2566243
CAS No.: 897481-93-5
M. Wt: 393.84
InChI Key: MPSHXYPMLCNTDY-UHFFFAOYSA-N
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Description

2-[4-(2-chlorobenzoyl)piperazin-1-yl]-4,6-difluoro-1,3-benzothiazole is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its potential therapeutic applications, particularly in the treatment of various diseases due to its unique chemical structure and biological activity.

Biochemical Analysis

Biochemical Properties

(2-Chlorophenyl)(4-(4,6-difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including cyclooxygenase (COX) enzymes, which are involved in the inflammatory response . The compound inhibits COX-2 more selectively than COX-1, reducing the production of pro-inflammatory prostaglandins. Additionally, it has been shown to interact with bacterial enzymes, exhibiting antimicrobial properties .

Cellular Effects

The effects of (2-Chlorophenyl)(4-(4,6-difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone on cellular processes are profound. It influences cell signaling pathways, particularly those involved in inflammation and apoptosis . The compound modulates gene expression by inhibiting transcription factors such as NF-κB, which plays a crucial role in the inflammatory response . Furthermore, it affects cellular metabolism by altering the activity of key metabolic enzymes .

Molecular Mechanism

At the molecular level, (2-Chlorophenyl)(4-(4,6-difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone exerts its effects through several mechanisms. It binds to the active sites of COX-2 enzymes, inhibiting their activity and reducing the synthesis of inflammatory mediators . The compound also interacts with bacterial cell membranes, disrupting their integrity and leading to cell death . Additionally, it can induce apoptosis in cancer cells by activating caspases and other apoptotic proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (2-Chlorophenyl)(4-(4,6-difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to extreme pH or high temperatures . Long-term studies have shown that it can have sustained anti-inflammatory and antimicrobial effects, although its efficacy may decrease over time due to degradation .

Dosage Effects in Animal Models

The effects of (2-Chlorophenyl)(4-(4,6-difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone vary with different dosages in animal models. At low doses, the compound exhibits significant anti-inflammatory and antimicrobial activities without noticeable adverse effects . At higher doses, it can cause toxicity, including liver and kidney damage . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage .

Metabolic Pathways

(2-Chlorophenyl)(4-(4,6-difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can further interact with other metabolic enzymes, affecting metabolic flux and altering metabolite levels .

Transport and Distribution

Within cells and tissues, (2-Chlorophenyl)(4-(4,6-difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone is transported and distributed through passive diffusion and active transport mechanisms . It interacts with transporters and binding proteins, which facilitate its movement across cell membranes and its accumulation in specific tissues . The compound’s distribution is influenced by its lipophilicity and affinity for certain cellular components .

Subcellular Localization

The subcellular localization of (2-Chlorophenyl)(4-(4,6-difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone is crucial for its activity. It is primarily localized in the cytoplasm and can accumulate in the endoplasmic reticulum and mitochondria . This localization is directed by specific targeting signals and post-translational modifications that guide the compound to these compartments . Its activity and function are influenced by its localization, as it can interact with various organelle-specific proteins and enzymes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-chlorobenzoyl)piperazin-1-yl]-4,6-difluoro-1,3-benzothiazole typically involves multiple steps, starting with the preparation of the benzothiazole core. The process often includes the following steps:

    Formation of the Benzothiazole Core: This is achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of Fluorine Atoms: Fluorination is carried out using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents.

    Attachment of the Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[4-(2-chlorobenzoyl)piperazin-1-yl]-4,6-difluoro-1,3-benzothiazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, particularly involving the piperazine and benzothiazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

2-[4-(2-chlorobenzoyl)piperazin-1-yl]-4,6-difluoro-1,3-benzothiazole has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its interactions with various biological targets, including enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer, bacterial infections, and neurological disorders.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

    Cetirizine: An antihistamine with a similar piperazine structure.

    Trazodone: An antidepressant that also contains a piperazine ring.

    Urapidil: An antihypertensive agent with a piperazine moiety.

Uniqueness

2-[4-(2-chlorobenzoyl)piperazin-1-yl]-4,6-difluoro-1,3-benzothiazole is unique due to its combination of a benzothiazole core with a difluoro substitution and a chlorobenzoyl-piperazine moiety. This unique structure contributes to its distinct biological activity and potential therapeutic applications.

Properties

IUPAC Name

(2-chlorophenyl)-[4-(4,6-difluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClF2N3OS/c19-13-4-2-1-3-12(13)17(25)23-5-7-24(8-6-23)18-22-16-14(21)9-11(20)10-15(16)26-18/h1-4,9-10H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPSHXYPMLCNTDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=C(C=C(C=C3S2)F)F)C(=O)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClF2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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